N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a bis-amide derivative featuring a central oxalamide scaffold. The N1-substituent is a 2,5-difluorophenyl group, while the N2-position is occupied by a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety. This structure combines aromatic fluorine substituents with a heterocyclic piperidine-pyridine system, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-1-2-16(21)17(11-14)24-19(27)18(26)23-12-13-5-9-25(10-6-13)15-3-7-22-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXLPRNPNGDCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol under acidic conditions to form the intermediate 1-(pyridin-4-yl)piperidin-4-yl)methanol.
Synthesis of the Difluorophenyl Intermediate: 2,5-difluoroaniline is reacted with oxalyl chloride to form the corresponding difluorophenyl oxalyl chloride.
Coupling Reaction: The final step involves the coupling of the piperidinyl-pyridinyl intermediate with the difluorophenyl oxalyl chloride in the presence of a base such as triethylamine to yield N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin
Biological Activity
N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is , with a molecular weight of 374.4 g/mol. The compound features a difluorophenyl group and a piperidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₂N₄O₂ |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 2034498-93-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluorophenyl moiety is believed to engage with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. This dual interaction may modulate the activity of various enzymes or receptors, leading to significant biological effects.
In Vitro Studies
Research has demonstrated that N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- Cervical Cancer (HeLa Cells) : The compound has shown IC50 values indicating effective inhibition of cell proliferation.
- Mechanisms of Action : Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells through pathways involving EGFR inhibition and modulation of JNK signaling pathways.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | EGFR inhibition |
| DLD-1 | 15 | JNK pathway modulation |
| K562 | 12 | Induction of apoptosis |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study highlighted its effectiveness against various cancer types, showing significant growth inhibition percentages compared to standard treatments.
- Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with this compound led to G2/M phase arrest in HeLa cells, suggesting a potential mechanism for its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 2,5-difluorophenyl group and pyridinyl-piperidinylmethyl side chain. Below is a comparative analysis with key analogs from the literature:
Key Structural Differences and Implications
N1-Substituent :
- The 2,5-difluorophenyl group in the target compound contrasts with the 4-chlorophenyl or 4-chloro-3-(trifluoromethyl)phenyl groups in analogs. Fluorine atoms may improve metabolic stability and membrane permeability compared to chlorine or bulkier CF3 groups .
- The meta/para fluorine arrangement in 2,5-difluorophenyl could alter steric and electronic interactions with target proteins compared to para-chloro substituents in analogs like 13 and 14 .
N2-Substituent: The pyridinyl-piperidinylmethyl side chain in the target compound differs from thiazole-pyrrolidine (14) or pyridinyloxy-phenyl (1c) moieties. The piperidine-pyridine system may enhance binding to cationic pockets (e.g., in viral glycoproteins or kinases) due to its basic nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
